Cas no 2228621-46-1 (2,3-dibromo-5-(nitromethyl)furan)

2,3-ジブロモ-5-(ニトロメチル)フランは、高度に反応性を持つフラン誘導体であり、特に有機合成中間体としての有用性が注目されています。臭素原子とニトロメチル基の共存により、求電子置換反応や求核付加反応など、多様な変換が可能です。この化合物は医薬品や農薬の合成において重要なビルディングブロックとして機能し、複雑な骨格構築に寄与します。また、その特異的な構造は新規材料開発における応用も期待されています。高い純度と安定性を兼ね備えており、精密合成において再現性の高い結果を得ることが可能です。

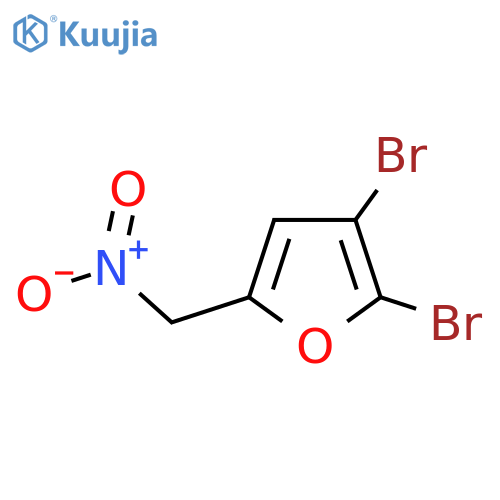

2228621-46-1 structure

商品名:2,3-dibromo-5-(nitromethyl)furan

2,3-dibromo-5-(nitromethyl)furan 化学的及び物理的性質

名前と識別子

-

- 2,3-dibromo-5-(nitromethyl)furan

- 2228621-46-1

- EN300-1921527

-

- インチ: 1S/C5H3Br2NO3/c6-4-1-3(2-8(9)10)11-5(4)7/h1H,2H2

- InChIKey: PSJJUDDPTRWNIL-UHFFFAOYSA-N

- ほほえんだ: BrC1=C(OC(=C1)C[N+](=O)[O-])Br

計算された属性

- せいみつぶんしりょう: 284.84592g/mol

- どういたいしつりょう: 282.84797g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 160

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 59Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

2,3-dibromo-5-(nitromethyl)furan 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1921527-1g |

2,3-dibromo-5-(nitromethyl)furan |

2228621-46-1 | 1g |

$1286.0 | 2023-09-17 | ||

| Enamine | EN300-1921527-10g |

2,3-dibromo-5-(nitromethyl)furan |

2228621-46-1 | 10g |

$5528.0 | 2023-09-17 | ||

| Enamine | EN300-1921527-0.05g |

2,3-dibromo-5-(nitromethyl)furan |

2228621-46-1 | 0.05g |

$1080.0 | 2023-09-17 | ||

| Enamine | EN300-1921527-1.0g |

2,3-dibromo-5-(nitromethyl)furan |

2228621-46-1 | 1g |

$1286.0 | 2023-05-31 | ||

| Enamine | EN300-1921527-0.25g |

2,3-dibromo-5-(nitromethyl)furan |

2228621-46-1 | 0.25g |

$1183.0 | 2023-09-17 | ||

| Enamine | EN300-1921527-2.5g |

2,3-dibromo-5-(nitromethyl)furan |

2228621-46-1 | 2.5g |

$2520.0 | 2023-09-17 | ||

| Enamine | EN300-1921527-0.5g |

2,3-dibromo-5-(nitromethyl)furan |

2228621-46-1 | 0.5g |

$1234.0 | 2023-09-17 | ||

| Enamine | EN300-1921527-5.0g |

2,3-dibromo-5-(nitromethyl)furan |

2228621-46-1 | 5g |

$3728.0 | 2023-05-31 | ||

| Enamine | EN300-1921527-10.0g |

2,3-dibromo-5-(nitromethyl)furan |

2228621-46-1 | 10g |

$5528.0 | 2023-05-31 | ||

| Enamine | EN300-1921527-5g |

2,3-dibromo-5-(nitromethyl)furan |

2228621-46-1 | 5g |

$3728.0 | 2023-09-17 |

2,3-dibromo-5-(nitromethyl)furan 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

2228621-46-1 (2,3-dibromo-5-(nitromethyl)furan) 関連製品

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 1261687-24-4((5-Chloro-3'-(trifluoromethoxy)biphenyl-3-yl)-hydroxyacetic acid)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量